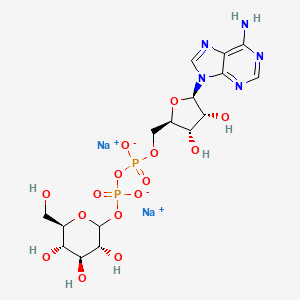![molecular formula C7H5N3O2 B8122965 1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B8122965.png)
1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid
Overview
Description
1H-Pyrazolo[3,4-C]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Functionalization : This compound can be used in chemical research for various functionalization and cyclization reactions (Akçamur et al., 1997). It also facilitates the synthesis of novel pyrazolo[3,4-b]pyridine products, which are useful in creating new N-fused heterocycle products (Ghaedi et al., 2016).
Drug Discovery and Medical Applications :
- It serves as an important intermediate in synthesizing the anticoagulant apixaban (Qing Wang et al., 2017).
- Some derivatives, particularly 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid, act as selective agonists for human peroxisome proliferator-activated receptor alpha (PPARα), showing potential in reducing plasma triglycerides, similar to fenofibrate (Miyachi et al., 2019).
- It's a scaffold for drug discovery, especially for ATP-competitive binding to kinase enzymes (Smyth et al., 2010).
Antileishmanial and Antiviral Properties :
- Some synthesized 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters exhibited promising results against Leishmania amazonensis (Heloisa de Mello et al., 2004).
- Certain compounds displayed moderate cytotoxicity to viruses and tumor cells in culture, indicating potential in antiviral research (Sanghvi et al., 1989).
Diverse Synthetic Methods and Applications : This compound has various synthetic methods and biomedical applications, making it a versatile molecule in scientific research (Donaire-Arias et al., 2022).
Potential in Cancer Research : Some organometallic complexes of this compound are potential inhibitors of cyclin-dependent kinases and show cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011).
Antibacterial Properties : Certain synthesized compounds were found to be effective antibacterial agents (Maqbool et al., 2014).
Versatile Synthesis Techniques : The compound allows for easy operation, low cost, and environmental friendliness, making it feasible for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).
properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-8-3-6-4(5)2-9-10-6/h1-3H,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFJKFNEZIXXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S)-1alpha-(beta-D-Glucopyranosyloxy)-6alpha,7alpha-dihydroxy-7-methyl-1,4aalpha,5,6,7,7aalpha-hexahydrocyclopenta[c]pyran-4-carboxylic acid methyl ester](/img/structure/B8122915.png)


![(2,5-dioxopyrrolidin-1-yl) 2-[(E)-1-ethoxyethylideneamino]oxyacetate](/img/structure/B8122941.png)




